(E)-3-(2-chlorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNOS/c1-21-15-10-13-7-8-14(11-15)19(13)17(20)9-6-12-4-2-3-5-16(12)18/h2-6,9,13-15H,7-8,10-11H2,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFCYVHPCBPEKM-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1CC2CCC(C1)N2C(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-chlorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one, identified by CAS Number 1799265-96-5, is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 321.9 g/mol. Its structural features include a 2-chlorophenyl group and a bicyclic azabicyclo[3.2.1]octane moiety, which are pivotal for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 321.9 g/mol |
| CAS Number | 1799265-96-5 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have demonstrated that modifications in the molecular structure can enhance the inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Neuroprotective Effects
In animal models, the compound has shown promise in neuroprotection, particularly against neurodegenerative diseases like Alzheimer's. Research has highlighted its ability to stabilize microtubules, which is crucial for neuronal integrity and function. This stabilization may prevent tau protein aggregation, a hallmark of neurodegenerative conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Stabilization : Similar compounds have been noted for their ability to stabilize microtubules, thus influencing cell division and apoptosis pathways.
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, leading to enhanced neurotransmitter release or inhibition.
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that could mitigate oxidative stress in neuronal cells.
Study 1: Anticancer Activity
A study evaluating various derivatives of bicyclic compounds found that this compound exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value of approximately 15 µM .
Study 2: Neuroprotective Effects
In a transgenic mouse model for Alzheimer's disease, administration of the compound resulted in reduced tau phosphorylation levels and improved cognitive function compared to control groups . This suggests its potential as a therapeutic agent in neurodegenerative disorders.
Comparison with Similar Compounds
Position 3 Modifications
Nitrogen-Bound Aryl Groups
- Target Compound : The absence of a nitrogen-bound aryl group distinguishes it from derivatives like (1R,5S)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one, where the aryl group may sterically hinder interactions with hydrophobic binding pockets .
Functional Group Differences in the Propenone Chain
- (E)-1-[(1R,2R,3S,5S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine: Replacing the propenone with an N-methoxymethanimine group introduces a basic imine nitrogen, altering solubility and hydrogen-bonding capacity .
Stereochemical and Configurational Effects
Structural and Functional Comparison Table
Research Implications
The target compound’s unique combination of a methylthio group and 2-chlorophenyl propenone chain may offer balanced lipophilicity and receptor-binding specificity compared to analogs with bulkier (e.g., iodophenyl ) or more reactive (e.g., triflate ) substituents. Further studies should explore its pharmacokinetic profile and selectivity against biological targets such as neurotransmitter receptors or enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
